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(R)-2-Chloro-1-(4-methoxyphenyl)ethanol is a chiral chlorohydrin, a class of molecules that
holds significant value as versatile building blocks in asymmetric synthesis.[1][2] Its structure,
featuring a stereocenter at the alcohol-bearing carbon, a reactive chlorine atom, and an
electron-rich aromatic ring, makes it a highly sought-after intermediate in the pharmaceutical
and fine chemical industries. The precise three-dimensional arrangement of its functional
groups allows for the transfer of chirality, a fundamental requirement in the synthesis of
enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic
effect while the other may be inactive or even harmful.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides
a comprehensive overview of the chemical properties, stereoselective synthesis, reactivity, and
applications of (R)-2-Chloro-1-(4-methoxyphenyl)ethanol. We will delve into the causality
behind synthetic strategies, the interpretation of its analytical data, and its utility as a precursor
to complex, high-value molecules.

PART 1: Core Chemical and Physical Identity
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A thorough understanding of a molecule's fundamental properties is the bedrock of its effective

application in research and development. This section outlines the key identifiers, physical

characteristics, and spectroscopic signature of (R)-2-Chloro-1-(4-methoxyphenyl)ethanol.

Molecular Identifiers and Properties

The essential identification and physicochemical data for the parent ketone and related chiral

alcohols are summarized below. Data for the specific (R)-enantiomer is often found within

specialized chemical supplier databases or synthetic literature.

Property Value Source
(1R)-2-Chloro-1-(4-

IUPAC Name N/A
methoxyphenyl)ethanol

Molecular Formula CoH11CIO2 [4]

Molecular Weight 186.63 g/mol [4]
103200-79-1 (for (R)- )

CAS Number ) Inferred from supplier data
enantiomer)
Likely a colorless to light brown

Appearance o ] ) [5]
liquid or low melting solid

N ) ~95 °C at 1 mmHg (for related

Boiling Point _ [6]
achiral alcohol)
Expected to be soluble in polar

- organic solvents (Ethanol,
Solubility [718]

DMF) and poorly miscible in

water

Specific Rotation [a]D

Value is specific to the
enantiomeric purity and
conditions (concentration,
solvent, temperature). A
negative value is expected for
the (R)-enantiomer in some

syntheses.[9]

N/A
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Spectroscopic Profile: Deciphering the Molecular
Structure

Spectroscopic analysis is critical for confirming the identity, purity, and structure of a

synthesized compound. While a dedicated spectrum for (R)-2-Chloro-1-(4-

methoxyphenyl)ethanol is not publicly available, the expected spectral features can be

reliably predicted based on its functional groups and data from its precursor and closely related

analogues like 1-(4-methoxyphenyl)ethanol.[10][11][12]

IH NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons (AA'BB' system): Two doublets, one around & 7.2-7.4 ppm (protons ortho
to the CH(OH) group) and another around & 6.8-7.0 ppm (protons ortho to the -OCHs group).

Methine Proton (-CH(OH)): A doublet of doublets (or triplet) around & 4.8-5.0 ppm, coupled to
the two diastereotopic protons of the chloromethyl group.

Methoxy Protons (-OCHs): A sharp singlet around 6 3.8 ppm.

Chloromethyl Protons (-CH2Cl): Two doublets of doublets (an ABX system) around o 3.6-3.8
ppm due to being diastereotopic.

Hydroxyl Proton (-OH): A broad singlet, chemical shift is variable depending on concentration
and solvent.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aromatic Carbons: Signals between 6 114-160 ppm. The carbon bearing the methoxy group
will be the most downfield (~159 ppm), and the carbon bearing the alcohol side chain will be
around 130-135 ppm.

Methine Carbon (-CH(OH)): Signal around & 70-75 ppm.
Methoxy Carbon (-OCHs): Signal around & 55 ppm.[13]

Chloromethyl Carbon (-CH2Cl): Signal around & 45-50 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups.[14][15]

e O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1.
e C-H Stretch (Aromatic): Peaks just above 3000 cm™1.

o C-H Stretch (Aliphatic): Peaks just below 3000 cm~1.

e C=C Stretch (Aromatic): Peaks around 1610, 1510, and 1450 cm~1,

e C-O Stretch (Alcohol): A strong band in the region of 1030-1250 cm~1.

e C-CI Stretch: A band in the region of 600-800 cm~1.

Mass Spectrometry (MS):

e Molecular lon (M*): A peak at m/z 186, with a characteristic M+2 isotope peak at m/z 188
(approximately one-third the intensity of the M+ peak) due to the presence of the 3’Cl
isotope.

o Key Fragments: A prominent fragment from the loss of the chloromethyl radical (-CH2Cl)
leading to the stable 4-methoxybenzyl oxonium ion at m/z 137.

PART 2: Stereoselective Synthesis

The synthesis of (R)-2-Chloro-1-(4-methoxyphenyl)ethanol in high enantiomeric purity is
paramount to its utility. The most common and effective strategy is the asymmetric reduction of
the prochiral ketone precursor, 2-chloro-1-(4-methoxyphenyl)ethanone.[16]

The Logic of Asymmetric Ketone Reduction

The carbonyl group of 2-chloro-1-(4-methoxyphenyl)ethanone is prochiral; its two faces are
enantiotopic. A non-chiral reducing agent like sodium borohydride will attack both faces equally,
resulting in a racemic (1:1) mixture of the (R) and (S) alcohols. To achieve enantioselectivity, a
chiral influence is required to differentiate between these two faces.[1][17] This can be
achieved through several established methodologies:
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o Chiral Catalysts: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with
chiral ligands can facilitate transfer hydrogenation or direct hydrogenation with high
enantioselectivity.[16]

o Chiral Reagents: Stoichiometric chiral reducing agents, such as those derived from chiral
boranes (e.g., Alpine-Borane), can deliver a hydride to one face of the ketone preferentially.
[18]

o Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases (KREDSs) or alcohol
dehydrogenases (ADHSs) offers exceptional selectivity under mild, environmentally benign
conditions. These enzymes can often be selected to produce either the (R) or (S) enantiomer
(anti-Prelog or Prelog selectivity, respectively).[3]

Asymmetric Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of the
target chiral alcohol from its ketone precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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